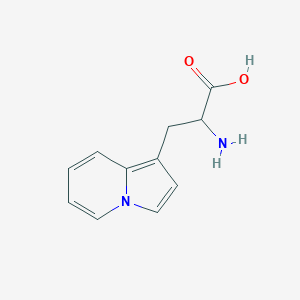

2-Amino-3-(indolizin-1-yl)propanoic acid

Beschreibung

The investigation into 2-Amino-3-(indolizin-1-yl)propanoic acid sits (B43327) at the intersection of non-canonical amino acid chemistry and the burgeoning interest in the indolizine (B1195054) scaffold. While direct research on this specific compound is limited, its constituent parts suggest a molecule of considerable scientific interest.

Non-canonical amino acids are variants of the 20 proteinogenic amino acids that are not naturally encoded in the genetic code of most organisms. rsc.orgrsc.org Their utility lies in the introduction of novel chemical functionalities, such as fluorescent tags, reactive handles for bioconjugation, or modified backbones that confer resistance to enzymatic degradation. rsc.org The incorporation of ncAAs into peptides and proteins can be achieved through methods like solid-phase peptide synthesis (SPPS) or by engineering the cellular translation machinery. rsc.org

This compound can be considered an analogue of the natural amino acid tryptophan, where the indole (B1671886) ring is replaced by an isomeric indolizine ring system. This structural alteration is significant, as it is expected to impart unique steric and electronic properties, potentially influencing the structure and function of peptides into which it is incorporated. rsc.orgresearchgate.netnih.gov The study of tryptophan analogues is an active area of research, aimed at developing probes for protein structure and function, as well as new therapeutic agents. rsc.orgresearchgate.netnih.govacs.org

The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a key feature of this compound. rsc.org This heterocyclic core is of great interest due to its prevalence in a wide array of natural products and biologically active molecules. rsc.org The synthesis of substituted indolizines is a well-established area of organic chemistry, with numerous methods available to create a diversity of structures. rsc.orgorganic-chemistry.org

A particularly noteworthy characteristic of the indolizine ring is its intrinsic fluorescence. nih.gov This property makes indolizine-containing molecules valuable as fluorescent probes for biological imaging and as components of advanced materials with specific optical properties. nih.gov The emission wavelength of indolizine derivatives can often be tuned by altering the substituents on the ring system, allowing for the rational design of fluorophores for specific applications. The development of fluorescent non-canonical amino acids is a significant goal in chemical biology, as they can provide insights into protein dynamics and interactions. nih.gov

Given the properties of its constituent parts, research into this compound and its analogues is likely to proceed along several exciting avenues.

Synthesis and Methodological Development: A primary research direction will be the development of efficient and stereoselective synthetic routes to this compound. While general methods for the synthesis of amino-substituted indolizines exist, adapting these for the creation of this specific amino acid will be a key challenge. rsc.orgrsc.org For instance, multicomponent reactions have been employed to generate 3-aminoindolizines, and these could potentially be modified to incorporate the propanoic acid side chain. rsc.org

Biophysical and Photophysical Characterization: A thorough investigation of the photophysical properties of this compound will be crucial. This will involve determining its absorption and emission spectra, quantum yield, and sensitivity to its local environment. Such studies will establish its potential as a fluorescent amino acid for use in biophysical studies of protein structure and dynamics, akin to how fluorescent tryptophan analogues are currently employed. acs.org

Incorporation into Peptides and Proteins: A major goal will be the site-specific incorporation of this ncAA into peptides and proteins. This would allow researchers to probe protein structure and function in novel ways. For example, the unique fluorescence of the indolizine moiety could be used to monitor protein folding or ligand binding events. nih.gov

Development of Bioactive Peptides: The introduction of this compound into peptide sequences could lead to the development of new bioactive peptides with enhanced properties. The indolizine scaffold is known to be a pharmacophore in various contexts, and its inclusion in a peptide could confer novel biological activities or improved stability.

Materials Science Applications: The fluorescent nature of the indolizine core suggests that polymers or other materials incorporating this compound could have interesting optical or electronic properties. This could lead to the development of new sensors, organic light-emitting diodes (OLEDs), or other advanced materials.

While the journey of exploring this compound is just beginning, the convergence of non-canonical amino acid chemistry and the versatile nature of the indolizine scaffold promises a rich and rewarding area of future research.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2O2 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

2-amino-3-indolizin-1-ylpropanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)7-8-4-6-13-5-2-1-3-10(8)13/h1-6,9H,7,12H2,(H,14,15) |

InChI-Schlüssel |

OIVKHQIRPYIEEU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN2C=C1)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino 3 Indolizin 1 Yl Propanoic Acid

Retrosynthetic Analysis of the 2-Amino-3-(indolizin-1-yl)propanoic Acid Structure

A logical retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is at the Cα-Cβ bond of the amino acid side chain, leading to an indolizin-1-ylmethyl electrophile and a chiral glycine (B1666218) enolate equivalent. This approach simplifies the synthesis into two main challenges: the construction of a suitably functionalized indolizine (B1195054) at the C1 position and the asymmetric formation of the α-amino acid stereocenter.

Alternatively, a disconnection of the C-N and C-Cα bonds suggests a strategy based on the Strecker synthesis, starting from indolizine-1-carbaldehyde (B1603922). This aldehyde can be derived from indolizine itself through formylation reactions. Another viable retrosynthetic pathway involves the construction of the indolizine ring from a substituted pyridine (B92270) precursor that already contains a portion of the propanoic acid side chain.

Strategies for Constructing the Indolizine Ring System at the C1 Position

The formation of the indolizine core with substitution at the C1 position is a crucial aspect of the total synthesis of this compound. Several methods have been developed for the synthesis of functionalized indolizines.

Cycloaddition Reactions for Indolizine Core Formation

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of indolizines. lew.roacs.org These reactions typically involve the in situ generation of a pyridinium (B92312) ylide from a corresponding pyridinium salt, which then reacts with a dipolarophile. The choice of the dipolarophile is critical for introducing functionality at specific positions of the indolizine ring. To achieve C1 substitution, an appropriately substituted alkyne or alkene can be employed. For instance, the reaction of a pyridinium ylide with an activated alkyne can lead to the formation of indolizines with substituents at C1 and C2. lew.ro

A variety of pyridinium salts and dipolarophiles can be used, allowing for a diverse range of substituted indolizines. The reaction conditions are generally mild, making this a versatile method for constructing the indolizine scaffold. acs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| Pyridinium Salt Precursor | Dipolarophile | Product | Yield (%) | Reference |

| N-(Phenacyl)pyridinium bromide | Ethyl propiolate | Ethyl 2-phenylindolizine-1-carboxylate | 75 | lew.ro |

| N-(4-Nitrobenzyl)pyridinium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 3-(4-nitrophenyl)indolizine-1,2-dicarboxylate | 82 | acs.org |

| N-(Cyanomethyl)pyridinium chloride | Phenyl vinyl sulfone | 1-Cyano-2-phenylsulfonylindolizine | 68 | General method |

Transition Metal-Catalyzed Cyclization and Coupling Approaches

Transition metal-catalyzed reactions have emerged as efficient methods for the synthesis of indolizines. Palladium- and copper-catalyzed reactions, in particular, have been widely used for the C-H functionalization and cyclization reactions to form the indolizine ring. organic-chemistry.org For instance, the palladium-catalyzed coupling of 2-halopyridines with terminal alkynes, followed by an intramolecular cyclization, can provide access to substituted indolizines.

Furthermore, direct C-H functionalization of the indolizine ring at the C1 position has been explored. While C3 is the most nucleophilic position in indolizine, selective functionalization at C1 can be achieved under specific conditions or with the use of directing groups. nih.gov Transition metal-catalyzed cross-coupling reactions of 1-haloindolizines or indolizine-1-boronic esters with appropriate coupling partners can also be a viable strategy for introducing the desired side chain.

Asymmetric Synthesis of the α-Amino Acid Stereocenter of this compound

The stereoselective synthesis of the α-amino acid stereocenter is a critical step in the preparation of enantiomerically pure this compound. Several established methods for asymmetric amino acid synthesis can be adapted for this purpose.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of amino acid synthesis, a chiral auxiliary can be attached to a glycine-derived nucleophile to direct the stereoselective alkylation. For the synthesis of the target amino acid, a chiral glycine enolate equivalent, derived from a chiral auxiliary such as a camphor-based sultam or an Evans oxazolidinone, could be alkylated with a suitable electrophile like 1-(halomethyl)indolizine. After the alkylation step, the chiral auxiliary can be cleaved to afford the desired α-amino acid. acs.org

The diastereoselectivity of the alkylation is typically high, and the choice of the chiral auxiliary can determine the configuration of the resulting α-amino acid.

Table 2: Chiral Auxiliaries for Asymmetric α-Amino Acid Synthesis

| Chiral Auxiliary | Glycine Derivative | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (1R)-(+)-Camphor | N-Glycyl-camphorsultam | Benzyl (B1604629) bromide | >95% | acs.org |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Glycyl-Evans oxazolidinone | Allyl iodide | >98% | General method |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | SAMP-hydrazone of glycine methyl ester | Isopropyl iodide | >96% | General method |

Asymmetric Catalysis for α-Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral α-amino acids. This can be achieved through various catalytic methods, including asymmetric hydrogenation, phase-transfer catalysis, and transition metal-catalyzed allylic alkylation.

For the synthesis of this compound, an asymmetric Strecker synthesis starting from indolizine-1-carbaldehyde could be a viable route. nih.gov This involves the reaction of the aldehyde with a cyanide source and ammonia (B1221849) in the presence of a chiral catalyst, such as a chiral thiourea (B124793) or a metal-ligand complex, to produce a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the target amino acid. masterorganicchemistry.comyoutube.comyoutube.com

Alternatively, catalytic asymmetric alkylation of a glycine Schiff base under phase-transfer conditions using a chiral catalyst is another powerful method. The glycine Schiff base can be deprotonated to form an enolate, which then reacts with an electrophile like 1-(halomethyl)indolizine in the presence of a chiral phase-transfer catalyst to give the desired product with high enantioselectivity. rsc.org

Protecting Group Chemistry for Multifunctional this compound Precursors

The structure of this compound contains three key functional moieties: the indolizine heterocycle, a primary amine, and a carboxylic acid. The reactivity of the amino and carboxyl groups necessitates their protection during the construction of the molecular scaffold to prevent unwanted side reactions. researchgate.netlibretexts.orgorganic-chemistry.org The choice of protecting groups is dictated by their stability under the reaction conditions used for indolizine synthesis or functionalization and the ability to be removed selectively without affecting other parts of the molecule—a concept known as orthogonal protection. researchgate.netorganic-chemistry.org

Amine Protecting Groups: The α-amino group is highly nucleophilic and must be masked to prevent polymerization or reactions with electrophiles. researchgate.netlibretexts.org Common protecting groups for this purpose are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com

Boc Group: Introduced using Boc-anhydride (Boc₂O), it is stable to a wide range of conditions but is readily cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com

Cbz Group: Installed using benzyl chloroformate, the Cbz group is notable for its stability and can be removed by catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid. creative-peptides.com

Fmoc Group: This base-labile group is introduced using Fmoc-Cl or Fmoc-OSu and is typically removed with a dilute solution of piperidine (B6355638) in an organic solvent. creative-peptides.com Its mild cleavage condition makes it a cornerstone of modern solid-phase peptide synthesis.

Carboxyl Protecting Groups: The carboxylic acid group is typically protected as an ester to prevent its acidic proton from interfering with base-catalyzed reactions and to block its nucleophilicity after deprotonation. organic-chemistry.org

Methyl and Ethyl Esters: These are simple and common protecting groups, formed under standard Fischer esterification conditions. They are typically removed by saponification with aqueous base (e.g., NaOH or LiOH).

Benzyl Ester (Bn): Formed using benzyl alcohol, this group is advantageous as it can be cleaved under neutral conditions via hydrogenolysis, the same conditions used for Cbz group removal. researchgate.net

tert-Butyl Ester (tBu): This sterically hindered ester is stable to basic conditions and hydrogenolysis but is easily removed with mild to strong acids, similar to the Boc group. creative-peptides.com

Orthogonal Protection Strategy: For a molecule like this compound, an orthogonal strategy is paramount. For instance, an Fmoc-protected amine and a tBu-protected carboxyl group would be an ideal combination. The Fmoc group can be removed with a base to allow for peptide coupling at the amine, while the tBu group remains intact. Conversely, the tBu group can be removed with acid while the Fmoc group is stable. This differential stability allows for selective manipulation of either functional group.

The indolizine ring itself can be sensitive to strongly acidic or oxidative conditions. Therefore, the selection of protecting groups and the conditions for their removal must be compatible with the stability of the heterocyclic core.

Table 1: Protecting Groups for this compound Precursors

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Condition(s) |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol (B129727)/Ethanol, Acid catalyst | Aqueous NaOH or LiOH |

| Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) | |

| tert-Butyl Ester | tBu | Isobutylene, Acid catalyst | Trifluoroacetic acid (TFA) |

Development of Efficient and Scalable Synthetic Routes for this compound

While a specific, documented synthesis for this compound is not prevalent in the literature, plausible and efficient routes can be designed based on established methodologies for indolizine and unnatural amino acid synthesis. rsc.orgprinceton.edu The key to a scalable route lies in minimizing step counts, maximizing yields, using cost-effective reagents, and ensuring operational safety and simplicity.

Proposed Synthetic Strategies:

Two primary retrosynthetic approaches can be envisioned:

Late-Stage C1-Functionalization of Indolizine: This approach involves first synthesizing the indolizine core and then introducing the aminopropanoic acid side chain at the C1 position, which is known to be reactive toward electrophiles. acs.orgnih.gov

Step 1: Indolizine Synthesis. A 1,3-dipolar cycloaddition between a pyridinium ylide (generated in situ from a pyridine and an α-halo carbonyl compound) and an electron-deficient alkyne is a common and efficient method. rsc.orgacs.org

Step 2: C1-Formylation. The resulting indolizine can be formylated at the C1 position using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield indolizine-1-carboxaldehyde.

Step 3: Amino Acid Synthesis. The aldehyde can be converted to the target amino acid through several methods:

Strecker Synthesis: A one-pot, three-component reaction of the aldehyde, ammonia (or an ammonia source like NH₄Cl), and a cyanide source (e.g., NaCN or TMSCN) yields an α-aminonitrile. nih.govpearson.comorganic-chemistry.org Subsequent hydrolysis of the nitrile affords the desired α-amino acid. pressbooks.pub

Condensation-Reduction Pathway: Condensation of the aldehyde with a protected glycine equivalent followed by reduction. Alternatively, condensation with a compound like N-acetylglycine to form an azlactone, followed by reduction and hydrolysis.

Indolizine Ring Construction with an Intact Side-Chain Precursor: This strategy involves using a substituted pyridine that already contains a precursor to the propanoic acid side chain.

Starting Material: A 2-substituted pyridine bearing a three-carbon chain, for example, ethyl 2-(pyridin-2-yl)acetate.

Ring Formation: An iodine-mediated oxidative cyclization between a 2-(pyridin-2-yl)acetate derivative and a suitable alkyne can directly generate a C1-substituted indolizine. organic-chemistry.org The challenge lies in choosing reactants that install the correct functionality for later conversion to the amino acid. A more direct approach might involve the reaction of a suitably substituted pyridine with a molecule already containing the protected aminopropanoate moiety.

Scalability and Efficiency Enhancements:

Catalysis:

Metal Catalysis: Copper and palladium catalysts are frequently used in indolizine synthesis to promote cyclization and coupling reactions, often under mild conditions. organic-chemistry.orgnih.gov

Biocatalysis: For the amination step, using transaminase enzymes offers a highly enantioselective and green alternative to classical chemical methods. nih.govresearchgate.net This approach starts from an α-keto acid precursor and can produce the desired L- or D-amino acid with high optical purity, which is critical for biological applications.

Flow Chemistry: Transferring key synthetic steps to a continuous flow reactor can offer significant advantages for scalability. princeton.edu Flow chemistry allows for precise control over reaction parameters (temperature, pressure, reaction time), improves heat transfer and safety, and can facilitate higher throughput compared to batch processing. princeton.edu This would be particularly advantageous for potentially hazardous reactions or for optimizing catalyst performance.

Table 2: Comparison of Potential Synthetic Strategies for Scalability

| Feature | Strategy 1: Late-Stage Functionalization | Strategy 2: Ring Construction with Precursor |

|---|---|---|

| Number of Steps | Potentially longer (Indolizine synthesis -> C1-formylation -> Amino acid synthesis) | Potentially shorter if a suitable precursor is available |

| Convergence | Linear synthesis | More convergent |

| Key Intermediate | Indolizine-1-carboxaldehyde | Substituted pyridine derivative |

| Potential for One-Pot | High (Strecker synthesis step) | Moderate (Cyclization step) |

| Use of Catalysis | Applicable in indolizine synthesis and potentially in amination (biocatalysis) | Crucial for the ring-forming cyclization reaction |

| Scalability Outlook | Good, especially if steps are optimized. Use of flow chemistry for formylation or Strecker synthesis could be beneficial. | Highly dependent on the availability and cost of the starting pyridine precursor. |

No Publicly Available Spectroscopic and Diffraction Data for this compound

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive queries for its spectroscopic and diffraction characterization, no specific research findings, data tables, or detailed analyses for this particular molecule could be located.

Consequently, it is not possible to provide an in-depth article on the advanced spectroscopic and diffraction characterization of this compound as outlined in the requested structure. The required information for the following sections and subsections is not present in the accessible scientific domain:

Advanced Spectroscopic and Diffraction Characterization of 2 Amino 3 Indolizin 1 Yl Propanoic Acid

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation

While general principles of these analytical techniques are well-established for the characterization of amino acids and heterocyclic compounds, the specific application and resulting data for 2-Amino-3-(indolizin-1-yl)propanoic acid have not been published. This suggests that the compound may be a novel chemical entity, has been synthesized but not yet fully characterized in the public literature, or is part of proprietary research.

Without foundational experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. Further empirical research is necessary to establish the spectroscopic and crystallographic profile of this compound.

Computational Chemistry and Molecular Modeling of 2 Amino 3 Indolizin 1 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-Amino-3-(indolizin-1-yl)propanoic acid. These calculations can predict the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the indolizine (B1195054) ring, Hückel Molecular Orbital (HMO) calculations indicate that the electron density is highest at the 3 and 1 positions. jbclinpharm.org This suggests that these positions are susceptible to electrophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects resistance to change in electron distribution.

Local reactivity can be assessed through parameters like Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm the high reactivity of the C1 and C3 positions of the indolizine ring.

Table 1: Predicted Electronic Properties of a Representative Heterocyclic Amino Acid Analog Note: This data is illustrative and based on typical values for similar structures. Specific calculations for this compound would be required for precise values.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.0 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is achieved by systematically rotating the rotatable bonds, such as the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain, and calculating the potential energy for each conformation.

For tryptophan, a structurally similar amino acid, NMR studies have shown that in solution, there is a dominant conformer where the side-chain is trans to the carboxylic acid group and the ring is perpendicular to the Cα-Cβ bond. rsc.org Similar studies on this compound would likely reveal a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers are determined by their Boltzmann distribution at a given temperature.

Recent studies on PET hydrolases have highlighted the critical role of tryptophan side chain conformations in enzyme activity, demonstrating that specific torsional angles (χ1, χ2) are associated with catalytic efficiency. acs.org This underscores the importance of understanding the conformational landscape of amino acid analogs like this compound.

Table 2: Illustrative Conformational Analysis of a Tryptophan Analog Note: This table presents hypothetical data to illustrate the concept of conformational analysis.

| Conformer | Dihedral Angle (χ1, Cα-Cβ) | Dihedral Angle (χ2, Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | 60° | 90° | 0.5 | 25 |

| 2 | 180° | -90° | 0.0 | 45 |

| 3 | -60° | 90° | 1.2 | 10 |

| 4 | 180° | 0° | 0.8 | 20 |

Molecular Dynamics Simulations for Solution Behavior and Solvation Effects

These simulations can be used to calculate properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This helps in understanding the structure of the solvation shells around the amino acid. The simulations can also track the root-mean-square deviation (RMSD) of the molecule's backbone and side chain to assess its flexibility and conformational stability. nih.gov

The choice of force field and water model is crucial for the accuracy of MD simulations. nih.govtandfonline.com Different force fields can yield varying results for interaction thermodynamics, highlighting the importance of careful parameterization and validation against experimental data where possible. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation for an Amino Acid in Water

| Parameter / Output | Description | Typical Value / Result |

|---|---|---|

| Simulation Time | Total duration of the simulation | 100 ns - 1 µs nih.gov |

| Force Field | Set of parameters describing the potential energy of the system | AMBER, GROMOS, OPLS tandfonline.com |

| Water Model | Model used to represent water molecules | TIP3P, SPC/E |

| Temperature | Temperature at which the simulation is run | 298 K (25 °C) nih.gov |

| Pressure | Pressure at which the simulation is run | 1 atm nih.gov |

| RMSD | Root-mean-square deviation of atomic positions | Provides a measure of conformational stability |

| RDF | Radial Distribution Function | Shows the structure of water around the solute |

| Diffusion Coefficient | Rate of movement of the amino acid in the solvent | Can be calculated and compared to experimental values researchgate.net |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. acs.org These calculations involve computing the nuclear shielding constants for the molecule and a reference compound (like tetramethylsilane). acs.org For heterocyclic compounds, specific DFT functionals and basis sets have been shown to provide reliable predictions of NMR spectra. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule and can be used to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. This allows for the prediction of the λ_max_ values in the UV-Vis spectrum. Tryptophan analogs are known to have shifted emission spectra, making them potentially useful as fluorescent probes. acs.org

Table 4: Computationally Predicted vs. Experimental Spectroscopic Data for a Model Heterocycle Note: This table is illustrative. Experimental data for this compound would be needed for a direct comparison.

| Nucleus / Parameter | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C (C2) | 125.4 | 124.9 |

| ¹³C (C3) | 110.8 | 111.2 |

| ¹³C (C5) | 122.1 | 121.9 |

| ¹H (H2) | 7.65 | 7.68 |

| ¹H (H3) | 6.50 | 6.52 |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| UV-Vis λ_max_ | 285 nm | 280 nm |

In Silico Assessment of Molecular Interactions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov For this compound, docking studies can be used to assess its potential as an inhibitor or a substrate for various enzymes.

The process involves placing the ligand in the active site of the target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower binding energy indicates a more favorable interaction. nih.gov The results of docking simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For example, indolizine derivatives have been docked into the active site of the EGFR kinase to understand their antiproliferative activity. nih.gov Similarly, this compound could be docked into the active site of tryptophanyl-tRNA synthetase to evaluate how it is recognized and processed compared to natural tryptophan. nih.gov

Table 5: Example of Molecular Docking Results for a Ligand with a Protein Target Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Value |

|---|---|

| Protein Target | Tryptophanyl-tRNA Synthetase |

| Ligand | This compound |

| Docking Score (Binding Energy) | -8.2 kcal/mol |

| Key Interacting Residues | Gly45, His52, Arg88, Trp91 |

| Types of Interactions | Hydrogen bonds with Gly45 and Arg88; π-π stacking with Trp91 |

Chemical Transformations and Derivatization of 2 Amino 3 Indolizin 1 Yl Propanoic Acid

Functionalization of the Amino Group: Acylation, Alkylation, and Post-Translational Modifications

The primary amino group of 2-Amino-3-(indolizin-1-yl)propanoic acid is a key site for chemical modification. Its nucleophilicity allows for reactions such as acylation and alkylation, which are fundamental for peptide synthesis and the development of new molecular probes.

Acylation: The amino group readily undergoes acylation with various acylating agents like acid chlorides, anhydrides, and activated esters (e.g., N-hydroxysuccinimide esters) under mildly basic conditions. researchgate.net This reaction is central to forming peptide bonds. For instance, in solid-phase peptide synthesis (SPPS), the amino group of resin-bound this compound attacks the activated carboxyl group of an incoming N-protected amino acid. kennesaw.edu Furthermore, acylation can be used to introduce reporter groups, such as fluorophores or biotin, for biological studies. researchgate.net

Alkylation: Reductive alkylation, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a common method for introducing alkyl groups. researchgate.net This can be used to synthesize N-methylated or other N-alkylated derivatives, which can alter the compound's steric and electronic properties, potentially influencing its biological activity.

Post-Translational Modifications (PTMs): In biological systems, amino acid residues within proteins can undergo post-translational modifications (PTMs), which dramatically expand their functional diversity. nih.govjackwestin.com While this compound is a non-canonical amino acid, if incorporated into a protein, its amino group could theoretically be a substrate for certain PTMs. Common modifications involving the amino group of lysine, such as ubiquitination or acetylation, could potentially occur on the ε-amino group if an analogous side chain were present. jackwestin.comcsbsju.edu Synthetic strategies can also mimic PTMs to study their effects on protein structure and function.

Chemical Modifications of the Carboxylic Acid Moiety: Esterification, Amide Coupling, and Prodrug Strategies

The carboxylic acid group provides another handle for derivatization, enabling esterification, amide formation, and the design of prodrugs to improve pharmacokinetic properties.

Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol. For example, reaction with methanol (B129727) and an acid catalyst yields the corresponding methyl ester. sigmaaldrich.comresearchgate.net This transformation is often used as a protecting group strategy during the synthesis of more complex molecules. A variety of derivatization reagents can be used for this purpose, often targeting both the carboxyl and amino groups in a two-step process for analytical purposes like GC-MS analysis. researchgate.netmdpi.com

Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires activation of the carboxyl group using coupling reagents such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), similar to those used in peptide synthesis. semanticscholar.orgrsc.org This allows for the conjugation of various amine-containing molecules to the C-terminus of the amino acid.

Prodrug Strategies: The development of prodrugs is a key strategy to enhance the pharmaceutical properties of a parent drug, such as solubility, permeability, and targeted delivery. nih.govnih.gov For amino acids, the carboxylic acid is often masked as an ester, which can be hydrolyzed in vivo by esterases to release the active drug. nih.govresearchgate.net This approach can improve membrane permeability and bioavailability. For example, creating L-valyl ester prodrugs has been shown to enhance absorption via peptide transporters like PEPT1. nih.gov While specific data on this compound is limited, these established principles are directly applicable.

Table 1: Examples of Ester-Based Promoieties for Prodrug Design

| Promoieties | Activation Mechanism | Key Advantages |

|---|---|---|

| Alkyl Esters (e.g., Methyl, Ethyl) | Enzymatic hydrolysis (Esterases) | Simplicity, improved lipophilicity |

| Amino Acid Esters (e.g., Valyl ester) | Enzymatic hydrolysis, targeted to peptide transporters | Enhanced absorption, potential for cell-specific targeting nih.gov |

| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) | Enzymatic hydrolysis | Rapid and efficient release of the parent drug mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. chim.it The specific position of substitution is directed by the electronic properties of the ring system. Conversely, nucleophilic substitution is less common but can be achieved under specific conditions.

Electrophilic Aromatic Substitution: Indolizines typically undergo electrophilic attack at the C1 and C3 positions of the five-membered ring. Since the C1 position of this compound is already substituted by the propanoic acid side chain, electrophilic substitution is expected to occur preferentially at the C3 position. Common electrophilic substitution reactions include:

Nitration: Using reagents like nitric acid in sulfuric acid.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. chim.it

Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid. chim.it

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the indolizine core is generally difficult due to its electron-rich nature. nih.gov However, it can be facilitated by the presence of strong electron-withdrawing groups (e.g., a nitro group) on the ring or a good leaving group at a suitable position. beilstein-journals.org For instance, if a halogen were introduced onto the indolizine ring (see section 5.4), it could potentially be displaced by a nucleophile. beilstein-journals.org Studies on 5-chloroindolizines have shown that they readily undergo nucleophilic substitution at the C5 position. beilstein-journals.org

Regioselective Halogenation and Cross-Coupling Reactions for Further Diversification

Halogenation of the indolizine core provides a versatile intermediate that can be used in a variety of cross-coupling reactions to build more complex molecular architectures.

Regioselective Halogenation: The indolizine ring can be halogenated using various reagents. The position of halogenation is governed by the same principles as other electrophilic substitutions, with a preference for the most electron-rich positions. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively, likely targeting the C3 position. chim.it

Cross-Coupling Reactions: The introduction of a halogen atom onto the indolizine ring opens the door to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The halogenated derivative of this compound could be coupled with various partners to create a library of diversified compounds.

Table 2: Potential Cross-Coupling Reactions for a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C-C | Introduction of aryl or vinyl groups |

| Heck Coupling | Alkene | C-C | Introduction of vinyl groups |

| Sonogashira Coupling | Terminal alkyne | C-C | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amine | C-N | Introduction of substituted amino groups |

Synthesis of this compound-Containing Peptides and Conjugates

The ability to incorporate non-canonical amino acids like this compound into peptides is of great interest for creating novel therapeutic agents and research tools. scholaris.ca

Peptide Synthesis: This amino acid can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. kennesaw.edunih.gov The synthesis would require the N-α-amino group to be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The carboxylic acid would be activated for coupling to the N-terminus of the growing peptide chain on the solid support. The indolizine moiety itself is generally stable to the conditions of Fmoc-based SPPS. semanticscholar.org

Synthesis of Conjugates: Beyond peptides, the reactive handles on this compound allow for its conjugation to other molecules. For example, a fluorescent dye could be attached to the N-terminus after peptide synthesis is complete to create a fluorescently labeled peptide for imaging studies. Alternatively, the indolizine ring could be modified (e.g., via cross-coupling) to attach other functional units. The synthesis of such conjugates often involves selective protection and deprotection of the amino and carboxyl groups to ensure that the desired reaction occurs at the intended site. researchgate.net

Biochemical and Mechanistic Research on 2 Amino 3 Indolizin 1 Yl Propanoic Acid Analogues

Investigation of Enzyme-Substrate Recognition and Binding Mechanisms for Related Amino Acids

The interaction between an enzyme and its substrate is a highly specific process governed by a complex interplay of structural and chemical complementarity. tum.de While direct enzymatic studies on 2-Amino-3-(indolizin-1-yl)propanoic acid are limited, extensive research on analogues, particularly tryptophan and its derivatives, provides significant insights into how an indolizine-containing amino acid might be recognized by enzymes.

Tryptophan synthase, an enzyme that catalyzes the final step in tryptophan biosynthesis, has been a model system for studying enzyme-substrate binding. Kinetic studies of tryptophan synthase with various substrate analogues, such as indolepropanol phosphate, have revealed a branched mechanism involving both productive and unproductive binding modes. nih.gov Spectroscopic analyses have shown that the binding of L-tryptophan induces conformational changes in the enzyme, leading to the formation of distinct intermediates that can be monitored by changes in absorbance. nih.gov These studies suggest that at least two alternative binding orientations for L-tryptophan exist within the active site. nih.gov

Molecular dynamics simulations on the interaction of indolizine (B1195054) derivatives with enzymes like nicotinamide (B372718) phosphoribosyltransferase and beta-lactamase have highlighted the importance of hydrophobic and stacking interactions. nih.gov Aromatic residues, such as tyrosine and phenylalanine, within the enzyme's active site can form stable stacking interactions with the aromatic rings of the indolizine ligand, contributing significantly to the binding affinity. nih.gov

Furthermore, research on indole-based peptidomimetics as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) has demonstrated potent inhibitory activities in the nanomolar range. nih.gov These findings underscore the potential of the indole (B1671886) and, by extension, the indolizine scaffold to serve as a core structure for designing effective enzyme inhibitors. The specific interactions of these peptidomimetics with the enzyme active sites provide a framework for understanding how this compound analogues could be tailored to target specific enzymes.

| Enzyme Target | Interacting Analogue/Derivative | Key Interactions Observed | Reference |

| Tryptophan Synthase | L-Tryptophan, Indolepropanol phosphate | Multiple binding modes, conformational changes | nih.gov |

| Nicotinamide Phosphoribosyltransferase, Beta-Lactamase | Indolizine derivatives | Hydrophobic and stacking interactions with aromatic residues | nih.gov |

| 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2) | Indole-based peptidomimetics | High-affinity binding in the nanomolar range | nih.gov |

| Tryptophan Indole-lyase | Oxindolyl-L-alanine, L-Homophenylalanine | Formation of quinonoid intermediates | nih.gov |

Exploration of Potential Interactions with Amino Acid Transporters and Receptors

The cellular uptake and distribution of amino acids and their analogues are mediated by a diverse family of membrane transport proteins. The structural similarity of this compound to tryptophan suggests that it would likely interact with amino acid transporters that recognize tryptophan.

In human macrophages, a novel high-affinity, sodium-independent tryptophan transport system has been identified, which is distinct from the well-characterized system L transporter. nih.gov This high-affinity system exhibits remarkable selectivity for tryptophan over other amino acids and tryptophan analogues. nih.gov The existence of such a specialized transporter highlights the nuanced recognition mechanisms that can differentiate between closely related amino acid structures. The introduction of the indolizine ring in place of the indole ring could significantly influence the affinity and transportability of the amino acid by this and other transporter systems.

Studies on the proton-coupled amino acid transporter PAT2 have shown that certain tryptophan analogues, such as 5-hydroxy-L-tryptophan and α-methyl-DL-tryptophan, act as non-transported inhibitors. physoc.org This indicates that while these analogues can bind to the transporter, they are not translocated across the membrane. This inhibitory action could be a potential mechanism for modulating amino acid transport and cellular metabolism.

Functional characterization of tryptophan transport in human fibroblast cells has revealed the involvement of multiple transport systems with different affinities and sodium dependencies. nih.gov At low concentrations, tryptophan uptake is predominantly mediated by the LAT1 isoform of system L. nih.gov The inhibitory effects of various amino acids and their analogues on tryptophan uptake provide a basis for predicting the potential interactions of indolizine-containing amino acids with these transporters.

| Transporter System | Interacting Analogue | Nature of Interaction | Reference |

| High-affinity tryptophan transporter (in human macrophages) | Tryptophan | High-affinity, selective transport | nih.gov |

| PAT2 (slc36a2) | 5-hydroxy-L-tryptophan, α-methyl-DL-tryptophan | Non-transported inhibitors | physoc.org |

| System L (LAT1 isoform) | Tryptophan, D-methionine, Leucine | Major transporter at low concentrations | nih.gov |

| PAT1 | L-tryptophan, Serotonin, Tryptamine | Inhibition of proline uptake | capes.gov.br |

Studies on the Stereoselectivity of Biological Systems towards Chiral Indolizine Amino Acids

Chirality plays a fundamental role in biological recognition, with enzymes and receptors often exhibiting a high degree of stereospecificity. Biological systems almost exclusively utilize L-amino acids for protein synthesis, and the presence of D-amino acids is tightly regulated. nih.gov

The stereoselective synthesis of unnatural α-amino acids is a significant area of research, with methods like photoredox catalysis enabling the creation of highly functionalized chiral amino acids. nih.govrsc.org The ability to synthesize specific enantiomers of this compound is crucial for investigating its stereospecific interactions with biological targets.

The separation of amino acid enantiomers is a critical analytical task, often accomplished using chromatographic techniques with chiral derivatizing agents. nih.govresearchgate.netcapes.gov.br These methods allow for the accurate quantification of D- and L-enantiomers in biological samples, which is essential for studying their distinct physiological and pathological roles. nih.gov

The enantioselective fluorescent recognition of amino acids using specifically designed molecular probes is another powerful tool. nsf.govrsc.org These probes can exhibit significant fluorescence enhancement in the presence of one enantiomer over the other, allowing for the determination of enantiomeric composition. Such techniques could be adapted to study the stereochemistry of indolizine amino acids and their interactions in biological milieu.

While direct studies on the stereoselectivity of biological systems towards chiral indolizine amino acids are not yet prevalent, the principles established from studies on other chiral amino acids provide a clear framework for future investigations. It is expected that enzymes and transporters would exhibit a strong preference for one enantiomer of this compound over the other.

Research into the Biosynthesis of Naturally Occurring Indolizine Derivatives and Related Pathways

The biosynthesis of alkaloids, including those with an indolizine core, often originates from common amino acid precursors. tum.de The biogenetic precursor for most indole alkaloids is the amino acid tryptophan. tum.de The biosynthetic pathways for indolizidine alkaloids, which are reduced forms of indolizines, have been studied in various organisms.

In medicinal Dendrobium species, a plausible biosynthetic pathway for indolizidine alkaloids has been proposed, starting from L-lysine. nih.gov This pathway involves several enzymatic steps, including the action of saccharopine dehydrogenase and L-pipecolate oxidase, to form L-pipecolate, a key intermediate. nih.gov A subsequent cyclization reaction is thought to produce the core indolizidinone structure. nih.gov

The biosynthesis of the indolizidine alkaloid cyclizidine has been shown to proceed via a polyketide-type pathway, utilizing acetate (B1210297) and propionate (B1217596) as precursors. nih.gov This indicates that not all indolizine-related structures are derived directly from amino acids in a straightforward manner.

While the specific biosynthetic pathway for this compound has not been elucidated, it is conceivable that it could be synthesized in nature through a modification of the tryptophan biosynthetic pathway or via a novel pathway involving the condensation of a pyridine-derived precursor with a three-carbon unit. The study of indole and indoline (B122111) skeleton synthesis in natural products provides a variety of chemical strategies that nature might employ. rsc.org

Development of Biochemical Assays to Probe Mechanistic Aspects of Molecular Recognition

A variety of biochemical assays are essential for elucidating the mechanisms of molecular recognition of unnatural amino acids like this compound and its analogues.

Fluorescent assays are particularly powerful for studying molecular interactions. researchgate.net Turn-on fluorescent amino acid sensors have been developed that can detect a broad range of proteogenic amino acids in living cells. nih.gov These probes undergo a significant increase in fluorescence upon binding to amino acids, allowing for the visualization of amino acid pools within cellular compartments. nih.gov Similar strategies could be employed to develop specific fluorescent probes for indolizine-containing amino acids.

Enzyme immunoassays are crucial for determining the inhibitory potency of compounds against specific enzymes. nih.gov These assays were used to determine the IC50 values of indole-based peptidomimetics against COX-2 and 5-LOX, revealing their high potency and selectivity. nih.gov

The use of unnatural amino acids as probes themselves is a powerful technique. By incorporating a noncanonical tryptophan analogue with a modified functional group into an enzyme's active site, researchers can probe the role of specific interactions, such as hydrogen bonds, in controlling enzyme reactivity. acs.org This approach offers a surgical method to dissect structure-function relationships.

The synthesis of indolizine derivatives has been achieved using biocatalysts like Candida antarctica lipases in one-pot reactions, demonstrating the potential for enzymatic synthesis of these compounds. nih.gov This biocatalytic approach could be harnessed to develop assays for screening new enzyme activities and for the production of novel indolizine derivatives.

| Assay Type | Purpose | Example Application | Reference |

| Fluorescent Amino Acid Sensor | Detection and localization of amino acids in cells | Visualizing amino acid pools in lysosomes and endosomes | nih.gov |

| Enzyme Immunoassay | Determining enzyme inhibition potency (IC50) | Measuring inhibition of COX-2 and 5-LOX by peptidomimetics | nih.gov |

| Noncanonical Amino Acid Incorporation | Probing enzyme mechanism | Investigating the role of an active site hydrogen bond in a heme peroxidase | acs.org |

| Biocatalytic Synthesis | Enzymatic production of indolizine derivatives | One-pot synthesis of indolizines using Candida antarctica lipase | nih.gov |

| Chiral Fluorescent Probes | Enantioselective recognition of amino acids | Determining enantiomeric composition of free amino acids | nsf.govrsc.org |

Advanced Applications and Future Research Trajectories for 2 Amino 3 Indolizin 1 Yl Propanoic Acid

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

The inherent chirality of 2-Amino-3-(indolizin-1-yl)propanoic acid makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. The stereocenter at the α-carbon can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure products.

Recent advancements in synthetic methodologies have facilitated the preparation of various substituted indolizines. rsc.org These methods, including transition metal-catalyzed reactions and oxidative couplings, provide access to a diverse range of indolizine (B1195054) derivatives that can be further elaborated into complex chiral structures. rsc.org For instance, the use of chiral auxiliaries, such as those derived from (S)-indoline, has proven effective in achieving high diastereoselectivity in the synthesis of chiral amino alcohols. nih.gov This approach could be adapted for the stereocontrolled synthesis of derivatives of this compound.

The application of rhodium-catalyzed hydroformylation of N-allylpyrroles derived from optically pure α-amino acids represents a stereocontrolled route to indolizidines, which are reduced forms of indolizines. nih.gov This strategy highlights the potential for transferring the chirality of a starting amino acid to the final indolizine-containing product with high fidelity. nih.gov Such methodologies are crucial for constructing libraries of chiral indolizine-based compounds for screening in drug discovery programs.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Asymmetric Alkylation | Use of chiral oxazolidinones for diastereoselective alkylation. nih.gov | Introduction of diverse substituents at the 2-position of the propanoic acid chain with stereocontrol. |

| Rhodium-Catalyzed Hydroformylation | Stereocontrolled cyclization of N-allylpyrroles. nih.gov | Synthesis of enantiomerically pure indolizidine and, by extension, indolizine amino acid derivatives. |

| 1,3-Dipolar Cycloaddition | Reaction between pyridinium (B92312) salts and dipolarophiles. rsc.org | Construction of the indolizine core with specific substitution patterns. |

Incorporation into Peptide Scaffolds and Peptidomimetics for Structural Probes

The incorporation of non-canonical amino acids like this compound into peptide sequences is a powerful strategy to create peptidomimetics with enhanced properties. These modified peptides can exhibit improved stability against enzymatic degradation, constrained conformations, and novel biological activities. nih.gov

The indolizine moiety can act as a rigid scaffold, inducing specific secondary structures such as β-turns in peptides. nih.govmdpi.com This is particularly valuable in the design of receptor ligands and enzyme inhibitors, where a defined three-dimensional structure is often crucial for activity. mdpi.com For example, indolizidin-2-one amino acids have been successfully used as β-turn mimetics to probe the conformational requirements for the activity of peptide antagonists. nih.govmdpi.com

Furthermore, the unique fluorescence properties of the indolizine ring system offer exciting possibilities for its use as an intrinsic structural probe. acs.org By incorporating this compound into a peptide, researchers can monitor peptide-protein interactions and conformational changes through changes in the fluorescence signal. acs.org This approach avoids the need for external fluorescent labels, which can sometimes perturb the system under investigation.

| Application Area | Key Advantage of Indolizine Incorporation | Illustrative Example |

| β-Turn Mimetics | The rigid bicyclic structure can enforce a specific turn conformation in a peptide chain. nih.govmdpi.com | Indolizidin-2-one amino acids have been used to create potent antagonists of the Calcitonin-gene related peptide (CGRP). nih.gov |

| Enhanced Metabolic Stability | The unnatural amino acid can confer resistance to proteolytic enzymes. nih.govnih.gov | Modifications to peptide hormones with non-canonical amino acids often lead to a longer duration of action. nih.gov |

| Fluorogenic Probes | The indolizine core can exhibit environmentally sensitive fluorescence. acs.org | A pyrido[3,2-b]indolizine scaffold, structurally similar to indolizine, has been used to create fluorogenic unnatural amino acids for monitoring peptide-protein interactions. acs.org |

Design of Mechanistic Probes for Investigating Enzyme Active Sites and Ligand-Binding Domains

The distinct electronic and steric properties of this compound make it an excellent candidate for the design of mechanistic probes to investigate enzyme active sites and ligand-binding domains. The indolizine ring can participate in various non-covalent interactions, including π-stacking, hydrogen bonding, and cation-π interactions, which can be tailored by introducing substituents on the ring.

By strategically placing this unnatural amino acid within a substrate or inhibitor, researchers can map the topology and electrostatic environment of an enzyme's active site. nih.gov For example, the incorporation of non-canonical amino acids with altered electronic properties has been used to probe the role of specific residues in catalysis. researchgate.net The indolizine nucleus, with its tunable electronics, could serve a similar purpose.

Furthermore, the development of unnatural amino acid-based fluorescent probes allows for real-time monitoring of enzyme activity. rsc.org A probe based on this compound could be designed to exhibit a change in its fluorescence properties upon enzymatic modification, providing a direct readout of catalytic events. This approach has been successfully applied to enzymes like phenylalanine ammonia (B1221849) lyase. rsc.org

Development of Novel Linkers and Bioconjugation Strategies

The chemical functionality of this compound, possessing both an amino and a carboxylic acid group, along with the reactive indolizine core, presents opportunities for the development of novel linkers and bioconjugation strategies. These linkers are crucial components in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. nih.gov

The indolizine moiety can serve as a stable scaffold to which both a targeting molecule (like an antibody) and a payload (like a cytotoxic drug) can be attached. The ability to introduce various substituents onto the indolizine ring allows for the fine-tuning of the linker's properties, such as its stability, solubility, and release characteristics. rsc.orgnih.gov

Recent research has focused on developing branched linkers to increase the drug-to-antibody ratio in ADCs, thereby enhancing their potency. nih.gov The structure of this compound could potentially be adapted to create such multi-functional linkers. Moreover, new bioconjugation methods are continuously being explored to achieve site-specific and stable attachment of molecules, an area where novel reactivities of the indolizine ring could be exploited. google.com

Exploration of New Chemical Reactivities and Synthetic Methodologies for Indolizine-Based Amino Acids

While significant progress has been made in the synthesis of indolizines, the exploration of new chemical reactivities of the indolizine nucleus within the context of an amino acid is an active area of research. rsc.orgnih.gov The electron-rich nature of the indolizine ring makes it susceptible to electrophilic substitution, but the regioselectivity of these reactions can be influenced by the substituents present on both the five- and six-membered rings.

Developing new synthetic methodologies to access a wider variety of substituted this compound derivatives is crucial for expanding their applications. This includes the development of more efficient and scalable routes, as well as methods for late-stage functionalization, which would allow for the rapid generation of a diverse library of compounds for biological screening. rsc.orgmdpi.com

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-amino-3-(indolizin-1-yl)propanoic acid?

Synthesis of this compound typically involves multi-step organic reactions, including coupling of the indolizine moiety to a propanoic acid backbone. Key steps include:

- Amino acid backbone preparation : Start with protected amino acid precursors (e.g., tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions .

- Indolizine coupling : Use palladium-catalyzed cross-coupling or nucleophilic substitution under controlled pH (6.5–7.5) and temperature (40–60°C) to attach the indolizine ring .

- Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) and purify via reverse-phase HPLC or column chromatography .

Optimization : Monitor reaction progress with LC-MS and adjust solvent polarity (e.g., DMF/water mixtures) to enhance yield .

Q. How can researchers structurally characterize this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons on indolizine appear at δ 7.2–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₃N₃O₂) with <2 ppm error .

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What analytical methods ensure purity and stability of this compound in research settings?

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm); aim for ≥95% purity .

- Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., pH 3–10, 40°C) and monitor via LC-MS for decomposition products .

- Storage : Store at –20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test interactions with carboxypeptidase B or trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). Measure IC₅₀ values under physiological pH (7.4) .

- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation in model cell lines (e.g., HEK293) via scintillation counting .

- Metabolic pathway analysis : Use stable isotope tracing (e.g., ¹³C-labeled compound) with GC-MS to track incorporation into amino acid metabolism .

Q. How can structural isomerism or substituent position discrepancies (e.g., indolizin-1-yl vs. indolizin-3-yl) lead to data contradictions?

- Case example : Pyrimidine-substituted analogs (e.g., 2- vs. 4-pyrimidinyl) show divergent bioactivity due to altered electronic properties and steric hindrance .

- Resolution : Perform comparative DFT calculations to map electronic distributions and validate with X-ray crystallography .

- Experimental controls : Synthesize and test both isomers to isolate positional effects on receptor binding .

Q. What mechanistic insights exist regarding this compound’s interaction with enzymes like carboxypeptidase B?

- Binding mode : The indolizine ring may occupy the enzyme’s hydrophobic S1’ pocket, while the carboxylic acid group coordinates with zinc ions in the active site .

- Kinetic studies : Use Michaelis-Menten kinetics to determine inhibition type (competitive/uncompetitive) and Ki values .

- Mutagenesis : Engineer carboxypeptidase B variants (e.g., Arg145Ala) to probe critical residues for interaction .

Q. How do substituent variations (e.g., halogenation, methoxy groups) on the indolizine ring affect biological activity?

- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

- Methoxy groups : Improve solubility and bioavailability but may reduce membrane permeability due to increased polarity .

- Comparative analysis : Use SAR tables to correlate substituents (e.g., CN, CH₃) with IC₅₀ values in antimicrobial or anti-inflammatory assays .

Q. What biocatalytic strategies enable stereoselective synthesis of this compound?

- Enzymatic resolution : Use immobilized phenylalanine ammonia-lyase (PAL) to selectively deaminate D-isomers, enriching L-enantiomers .

- Dynamic kinetic resolution : Combine metal catalysts (e.g., Ru) with lipases to racemize and separate enantiomers in one pot .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.